Heptanohydrazide
Overview
Description
Heptanohydrazide, also known as heptanoic acid hydrazide, is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of heptanoic acid, where the carboxylic acid group is replaced by a hydrazide group.
Mechanism of Action
Mode of Action
Heptanohydrazide belongs to a class of compounds known as hydrazides . These compounds are known to contain an active functional group (-C(=O)NHNH2), which allows them to interact with various biological targets .
Biochemical Pathways
Hydrazides, in general, are known to be involved in various biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The specific pathways affected by this compound remain unknown .
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanohydrazide can be synthesized through the reaction of heptanoic acid with hydrazine. The typical reaction involves heating heptanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C₇H₁₅COOH + NH₂NH₂ → C₇H₁₆N₂O + H₂O
This reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the reaction and improve yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Heptanohydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid and nitrogen gas.
Reduction: It can be reduced to form heptanamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Heptanoic acid and nitrogen gas.
Reduction: Heptanamine.
Substitution: Depending on the nucleophile, various substituted heptanoic acid derivatives can be formed.
Scientific Research Applications
Heptanohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Heptanohydrazide can be compared with other hydrazide compounds, such as:
Acetohydrazide: A derivative of acetic acid with similar reactivity but different physical properties.
Benzohydrazide: A derivative of benzoic acid with distinct aromatic properties.
Isonicotinic acid hydrazide: A well-known hydrazide used in the treatment of tuberculosis.
Uniqueness: this compound is unique due to its specific aliphatic chain length, which imparts distinct physical and chemical properties compared to other hydrazides. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
heptanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGDZUNQZJISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286458 | |
Record name | heptanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22371-32-0 | |
Record name | Heptanoic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | heptanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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